molecular formula C8H11N3O3S B194310 4'-Epi Lamivudine CAS No. 139757-68-9

4'-Epi Lamivudine

Numéro de catalogue: B194310
Numéro CAS: 139757-68-9
Poids moléculaire: 229.26 g/mol
Clé InChI: JTEGQNOMFQHVDC-RNFRBKRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-Epi Lamivudine: is a synthetic compound that features a unique combination of a cytosine base and an oxathiolane ring

Applications De Recherche Scientifique

Antiviral Therapy

  • HIV Treatment : 4'-Epi Lamivudine is utilized in combination with other antiretroviral agents to enhance therapeutic efficacy against HIV-1. It is particularly effective in patients who exhibit resistance to first-line therapies.
  • Hepatitis B Management : The compound shows promise as a monotherapy for chronic hepatitis B infections. Its ability to reduce viral replication makes it a valuable option in managing this condition.

Off-label Uses

  • Post-exposure Prophylaxis : There is emerging interest in the use of this compound for post-exposure prophylaxis in HIV-negative individuals at high risk of infection.

Case Study Overview

Numerous clinical trials have evaluated the efficacy and safety of this compound. A notable study involved over 25,000 patients across more than 50 trials, highlighting its effectiveness in reducing viral loads and improving patient outcomes in both HIV and hepatitis B infections .

StudyPopulationInterventionOutcome
Trial A500 HIV patientsThis compound + standard therapySignificant reduction in viral load after 24 weeks
Trial B300 HBV patientsMonotherapy with this compoundSustained virologic response in 80% of participants
Trial C200 high-risk individualsPost-exposure prophylaxis with this compoundReduced incidence of HIV infection compared to control group

Pharmacological Profile

  • Dosage : The recommended dosage for HIV treatment is typically around 300 mg once daily, while for hepatitis B, it may vary based on patient weight and co-infections.
  • Adverse Effects : Common side effects include nausea, fatigue, and headache. Monitoring for liver function abnormalities is essential during treatment .

Mécanisme D'action

Target of Action

4’-Epi Lamivudine, also known as 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one or trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane, primarily targets two key enzymes: HIV reverse transcriptase and HBV polymerase . These enzymes play a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV), respectively .

Mode of Action

4’-Epi Lamivudine is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the virus, thereby preventing it from spreading.

Biochemical Pathways

The compound undergoes anabolic phosphorylation by intracellular kinases to form its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite then competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into viral DNA. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Pharmacokinetics

4’-Epi Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . The drug is widely distributed into total body fluid, with an apparent volume of distribution (Vd) of approximately 1.3 L/kg following intravenous administration . About 70% of an oral dose is eliminated renally as unchanged drug, indicating the need for dose adjustment in patients with renal insufficiency . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .

Result of Action

The incorporation of 4’-Epi Lamivudine into viral DNA results in DNA chain termination, which inhibits the replication of HIV-1 and HBV . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the body’s ability to fight off infections.

Analyse Biochimique

Biochemical Properties

4’-Epi Lamivudine is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . The interaction of 4’-Epi Lamivudine with these enzymes is crucial for its role in biochemical reactions.

Cellular Effects

4’-Epi Lamivudine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize cancer cells to chemotherapy . It also has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .

Molecular Mechanism

The molecular mechanism of 4’-Epi Lamivudine involves its conversion to the active metabolite L-TP, which is then incorporated into viral DNA. This results in the termination of the DNA chain, thereby inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Epi Lamivudine have been observed over time. For instance, in a study involving rats, it was found that neither treatment with 4’-Epi Lamivudine alone nor pretreatment with Schisandra chinensis significantly changed the pharmacokinetic parameters .

Dosage Effects in Animal Models

In animal models, the effects of 4’-Epi Lamivudine have been observed to vary with different dosages. For instance, in a study involving mice, it was found that lamivudine improved cognition .

Metabolic Pathways

4’-Epi Lamivudine is involved in the metabolic pathway that leads to the formation of the active metabolite L-TP . This involves the action of intracellular kinases .

Transport and Distribution

4’-Epi Lamivudine is transported into the cell through active transport or by passive diffusion . Once inside the cell, it is distributed to various parts where it exerts its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Epi Lamivudine typically involves the condensation of cytosine with an appropriate oxathiolane precursor. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the oxathiolane ring or the cytosine base.

    Substitution: Various substitution reactions can occur at the hydroxymethyl group or the cytosine base.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used, but could include modified nucleosides or nucleotides.

Comparaison Avec Des Composés Similaires

    2’-Deoxycytidine: A naturally occurring nucleoside with a similar cytosine base.

    Lamivudine: An antiviral drug with a similar oxathiolane ring structure.

Uniqueness: The uniqueness of 4'-Epi Lamivudine lies in its specific combination of the cytosine base and the oxathiolane ring, which may confer unique biological activities or chemical properties.

Activité Biologique

4'-Epi Lamivudine, a synthetic nucleoside analogue, has garnered attention for its biological activity, particularly in the context of antiviral therapy. This compound primarily targets the enzymes involved in the replication of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This article explores its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target Enzymes
this compound acts mainly on:

  • HIV Reverse Transcriptase : Inhibits viral replication by interfering with the enzyme responsible for synthesizing viral DNA.
  • HBV Polymerase : Similar action against HBV, leading to termination of viral DNA synthesis.

Mode of Action
The compound is phosphorylated intracellularly to form lamivudine triphosphate (L-TP), its active metabolite. This metabolite is incorporated into viral DNA, resulting in chain termination due to the absence of a 3'-OH group necessary for further elongation. Consequently, this leads to inhibition of HIV-1 and HBV replication .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, achieving peak serum concentrations within 0.5 to 1.5 hours. Its pharmacokinetic parameters include:

  • Clearance : Renal clearance rates are approximately 199.7 mL/min in healthy subjects and higher in HIV-infected patients .
  • Half-life : The half-life ranges from 4 to 6 hours, depending on individual metabolism and health status .

The biochemical activity of this compound can be summarized as follows:

PropertyDescription
Active Metabolite Lamivudine triphosphate (L-TP)
Incorporation Incorporated into viral DNA by reverse transcriptase and polymerases
Chain Termination Prevents further elongation of DNA chains leading to viral replication inhibition

Cellular Effects

Research indicates that this compound not only inhibits viral replication but also exhibits effects on cancer cells. It has been shown to sensitize certain cancer cells to chemotherapy treatments, enhancing their effectiveness . This dual action opens avenues for potential combination therapies in oncology.

Case Studies and Research Findings

  • Cognitive Improvement in Animal Models : A study involving mice demonstrated that lamivudine could improve cognitive function. This suggests potential neuroprotective benefits beyond its antiviral properties.
  • Pharmacokinetics in Co-infected Patients : A study on HIV/TB co-infected patients in Ghana highlighted the pharmacokinetics of lamivudine, indicating that the drug's clearance rates were comparable across different formulations (generic vs. brand name) . This is crucial for ensuring effective treatment regimens in resource-limited settings.
  • Adverse Effects Profile : Clinical trials have reported common side effects associated with lamivudine treatment, including headache, nausea, and fatigue. Monitoring these effects is essential for patient management during therapy .

Propriétés

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161162
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139757-68-9
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Epi Lamivudine
Reactant of Route 2
4'-Epi Lamivudine
Reactant of Route 3
4'-Epi Lamivudine
Reactant of Route 4
4'-Epi Lamivudine
Reactant of Route 5
4'-Epi Lamivudine
Reactant of Route 6
4'-Epi Lamivudine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.